molecular formula C10H12N2O4S B14825839 N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide

N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide

Cat. No.: B14825839
M. Wt: 256.28 g/mol
InChI Key: ZFGOJZQOJZNPFL-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-(4-cyclopropyloxy-6-formylpyridin-3-yl)methanesulfonamide

InChI

InChI=1S/C10H12N2O4S/c1-17(14,15)12-9-5-11-7(6-13)4-10(9)16-8-2-3-8/h4-6,8,12H,2-3H2,1H3

InChI Key

ZFGOJZQOJZNPFL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(N=C1)C=O)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-6-formylpyridine with methanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group can also interact with biological molecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Cyclopropoxy-6-formylpyridin-3-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. The presence of the cyclopropoxy group adds to its structural uniqueness and potential for diverse chemical transformations .

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